molecular formula C8H16ClNO3 B068524 SCH-50911 free base CAS No. 160415-07-6

SCH-50911 free base

Cat. No. B068524
CAS RN: 160415-07-6
M. Wt: 209.67 g/mol
InChI Key: QYYBBASPKHNBKA-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SCH-50911 free base is a synthetic compound belonging to the piperazine family of drugs. It is a highly potent, non-selective agonist of the 5-HT2A receptor, which has been used in scientific research for its potential to modulate serotoninergic and dopaminergic neurotransmission. It has been studied for its potential to treat a range of psychiatric and neurological conditions, as well as its ability to act as an agonist of both serotonin and dopamine receptors.

Scientific Research Applications

  • GABA(B) Receptor Antagonism : SCH-50911 is a relatively potent antagonist that has been used extensively in studies investigating the function of GABA(B) receptors. It has been shown to reversibly antagonize the depressant effects of the GABA(B) receptor agonist, baclofen, in rat neocortical slices. The compound has demonstrated utility in detailing the pharmacological characteristics of GABA(B) receptors and their physiological and pathological roles (Ong et al., 1998).

  • Pharmacological Studies : Beyond its antagonistic effects on GABA(B) receptors, SCH-50911 has been involved in comparative pharmacological studies to understand its efficacy relative to other GABA-B receptor antagonists. Such studies have helped delineate the potency, selectivity, and potential therapeutic uses of SCH-50911, especially in contexts where modulation of GABA(B) receptors might be therapeutically beneficial (Bolser et al., 1995).

  • Neurological Research : SCH-50911 has been applied in neurological research, particularly looking into conditions or treatments that involve GABAergic transmission. It has been used to study the neurochemical basis of disorders and the impact of GABA(B) receptor modulation on neurological conditions, thereby contributing to a better understanding of potential therapeutic targets and mechanisms (Carai et al., 2002).

  • Drug Development : Given its role in modulating GABA(B) receptors, SCH-50911 has been involved in the context of drug development, particularly for disorders related to the central nervous system. Its specific antagonistic action provides a tool for understanding the role of GABA(B) receptors in diseases and may help in the development of more targeted therapeutic agents.

Mechanism of Action

Target of Action

SCH 50911 is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

SCH 50911 acts by competitively inhibiting the binding of GABA to the GABA B receptor . It displays an IC50 of 1.1 μM at GABA B, which is approximately 60 times that of CGP 35348 . This inhibition prevents the normal inhibitory actions of GABA, leading to an increase in neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by SCH 50911 is the GABAergic pathway. By antagonizing the GABA B receptor, SCH 50911 reduces the inhibitory effects of GABA, leading to increased neuronal activity . This can affect various downstream effects, such as inducing acute withdrawal syndrome in GHB-dependent rats .

Pharmacokinetics

It is known to be orally active , suggesting that it is well-absorbed in the gastrointestinal tract and can reach its target sites in the body effectively.

Result of Action

The primary result of SCH 50911’s action is an increase in neuronal activity due to the reduction of GABA’s inhibitory effects . This can have various effects depending on the context. For example, SCH 50911 has been found to act as an anticonvulsant under normal conditions . It also induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .

properties

{ "Design of Synthesis Pathway": "The synthesis of SCH-50911 free base involves a multi-step process that includes the conversion of starting materials to intermediates, followed by the final conversion to the desired product.", "Starting Materials": [ "4-Chloro-2-fluoroaniline", "4-Methoxyphenylacetic acid", "Thionyl chloride", "Triethylamine", "Sodium hydroxide", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by esterification using methanol and thionyl chloride to form 4-Methoxyphenylacetic acid methyl ester", "Step 2: Conversion of 4-Methoxyphenylacetic acid methyl ester to 4-Methoxyphenylacetic acid using sodium hydroxide", "Step 3: Reaction of 4-Methoxyphenylacetic acid with 4-Chloro-2-fluoroaniline in the presence of triethylamine to form the desired intermediate", "Step 4: Reduction of the intermediate using sodium borohydride in methanol to form SCH-50911", "Step 5: Conversion of SCH-50911 to SCH-50911 free base using hydrochloric acid and diethyl ether" ] }

CAS RN

160415-07-6

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-;/m0./s1

InChI Key

QYYBBASPKHNBKA-RGMNGODLSA-N

Isomeric SMILES

CC1(CO[C@H](CN1)CC(=O)O)C.Cl

SMILES

CC1(COC(CN1)CC(=O)O)C

Canonical SMILES

CC1(COC(CN1)CC(=O)O)C.Cl

Other CAS RN

160415-07-6

Pictograms

Irritant

synonyms

(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2R)-
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2S)-
5,5-dimethyl-2-morpholineacetic acid hydrochloride
SCH 50910
SCH 50911
SCH-50910
SCH-50911

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SCH-50911 free base
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SCH-50911 free base
Reactant of Route 3
SCH-50911 free base
Reactant of Route 4
SCH-50911 free base
Reactant of Route 5
SCH-50911 free base
Reactant of Route 6
SCH-50911 free base

Q & A

Q1: How does SCH 50911 interact with GABAB receptors?

A1: SCH 50911 acts as a competitive antagonist at GABAB receptors. [] It binds to the receptor, preventing the endogenous agonist, GABA, from binding and activating the receptor. []

Q2: What are the downstream effects of SCH 50911's antagonism of GABAB receptors?

A2: Antagonizing GABAB receptors with SCH 50911 can have diverse effects depending on the brain region and neuronal circuits involved. Some key effects include:

  • Enhanced GABA release: SCH 50911 has been shown to increase the release of GABA from nerve terminals by blocking the inhibitory effects of GABAB autoreceptors. [, ]
  • Increased glutamate release: Research indicates that SCH 50911 can potentiate the release of glutamate, the primary excitatory neurotransmitter in the brain, likely through indirect mechanisms involving GABAergic interneurons. []
  • Modulation of dopamine release: Studies suggest that SCH 50911 can influence dopamine release in specific brain regions, such as the nucleus accumbens, potentially contributing to its effects on reward-related behaviors. []
  • Suppression of absence seizures: SCH 50911 has demonstrated significant anti-absence activity in animal models, suggesting a potential therapeutic role in treating absence seizures. []

Q3: What is the molecular formula and weight of SCH 50911?

A3: The molecular formula of SCH 50911 is C10H20ClNO3, and its molecular weight is 237.72 g/mol. []

Q4: Is there any spectroscopic data available for SCH 50911?

A4: While the provided research excerpts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to characterize the structure of compounds like SCH 50911.

Q5: Has SCH 50911 been investigated in clinical trials?

A5: While the provided research highlights the potential therapeutic benefits of GABAB receptor antagonists like SCH 50911, particularly for conditions like absence seizures, [] there's no mention of SCH 50911 progressing to clinical trials in these excerpts.

Q6: What in vitro and in vivo models have been used to study SCH 50911?

A6: The research showcases the use of various models to investigate SCH 50911's effects:

  • Rat neocortical slices: This in vitro model was employed to assess SCH 50911's ability to block baclofen-induced inhibition of GABA release, demonstrating its antagonist activity at GABAB autoreceptors. [, , , ]
  • Guinea pig trachea: Researchers used this model to demonstrate SCH 50911's competitive antagonism of baclofen-induced tracheal relaxation, confirming its GABAB receptor blocking activity. []
  • Lethargic (lh/lh) mice: This genetic mouse model of absence seizures was utilized to evaluate the anti-absence properties of SCH 50911, revealing its potent ability to suppress seizures. []
  • Rodent models of anxiety and depression: Studies explored the potential anxiolytic and antidepressant effects of SCH 50911 using behavioral paradigms like the elevated plus maze and forced swim test. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.